molecular formula C9H7BrN2O2S B1519749 5-(5-Bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid CAS No. 1204297-49-3

5-(5-Bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid

Cat. No. B1519749
M. Wt: 287.14 g/mol
InChI Key: CKBFVSWQLFXKPM-UHFFFAOYSA-N
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Description

The compound “5-(5-Bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid” seems to be a complex organic molecule that contains a pyrazole ring, a carboxylic acid group, and a bromothiophene group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, a chalcone derivative was synthesized by Claisen-Schmidt condensation reaction . Another compound with a 5-bromothiophen-2-yl fragment was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .


Chemical Reactions Analysis

While specific reactions involving this compound were not found, similar compounds have been involved in various reactions. For instance, boron reagents have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies on compounds like 4-methylpyrazole, which share a part of the molecular structure with 5-(5-Bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid, have explored their pharmacokinetics and metabolism. For instance, 4-methylpyrazole has been investigated for its safety in humans, demonstrating that at therapeutic dose levels, it exhibits minimal side effects and is metabolized before excretion (Jacobsen et al., 1988). These findings are crucial for understanding the potential therapeutic applications and safety profile of similar compounds.

Mechanistic Studies and Potential Therapeutic Applications

Research into similar compounds has also focused on understanding their mechanisms of action and potential therapeutic uses. For example, the inhibition of lipolysis and the potential for treating metabolic disorders have been significant areas of study. Compounds like acipimox, a lipolysis inhibitor, have been shown to significantly affect lipid metabolism, hinting at the broader therapeutic potential of related molecules in treating conditions like hyperlipidemia (Fuccella et al., 1980).

Safety and Efficacy in Human Subjects

The safety and efficacy of compounds structurally related to 5-(5-Bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid have been rigorously evaluated in human subjects. Studies such as those on 4-methylpyrazole for treating methanol poisoning demonstrate the importance of understanding the pharmacological effects and safety profiles of these compounds for potential therapeutic applications (Baud et al., 1986).

properties

IUPAC Name

5-(5-bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-12-6(9(13)14)4-5(11-12)7-2-3-8(10)15-7/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBFVSWQLFXKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(S2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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